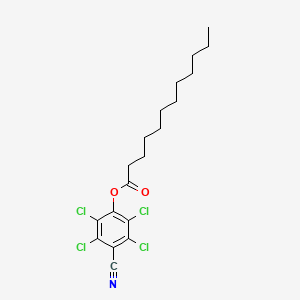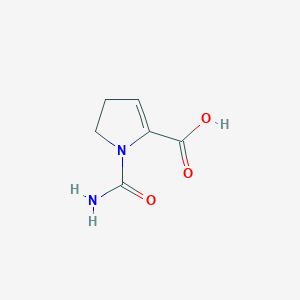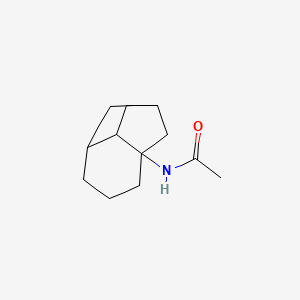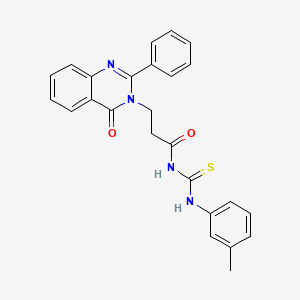
Methyl 4-methylhexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methylhexa-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-methylhexa-2,4-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with dimethyl acetylenedicarboxylate in benzene. This reaction yields a mixture of the (E)- and (Z)-isomers of the compound . The reaction conditions typically involve the use of a solvent such as benzene and may require specific temperature controls to optimize the yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and reaction optimization are likely applied to scale up the production from laboratory to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Ene Reactions: It reacts with electron-deficient acetylenes to form ene adducts.
Diels-Alder Reactions: It can participate in Diels-Alder cycloaddition reactions, forming cyclohexadiene derivatives.
Isomerization: The compound can undergo E to Z isomerization under specific conditions.
Common Reagents and Conditions:
Ene Reactions: Dimethyl acetylenedicarboxylate in benzene.
Diels-Alder Reactions: Tetrachloroethane as a solvent.
Isomerization: Catalysts such as dinuclear palladium complexes.
Major Products Formed:
Ene Reactions: Methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate.
Diels-Alder Reactions: Dimethyl 3,3,5-trimethylcyclohexa-1,4-diene-1,2-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methylhexa-2,4-dienoate has several scientific research applications:
Materials Science: The compound’s conjugated diene structure makes it a candidate for the development of new materials with unique electronic properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of methyl 4-methylhexa-2,4-dienoate in chemical reactions involves its conjugated diene system. This system allows the compound to participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily dictated by the electronic structure of the conjugated diene, which facilitates the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Penta-1,3-diene: Another conjugated diene with similar reactivity in Diels-Alder reactions.
2,5-Heptadiene: A nonconjugated diene with different reactivity due to the separation of double bonds.
Uniqueness: Methyl 4-methylhexa-2,4-dienoate is unique due to its specific substitution pattern and the presence of an ester functional group
Eigenschaften
CAS-Nummer |
69804-81-5 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl 4-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-6H,1-3H3 |
InChI-Schlüssel |
JMFWIGFFRXOYBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)











